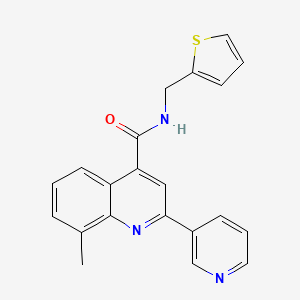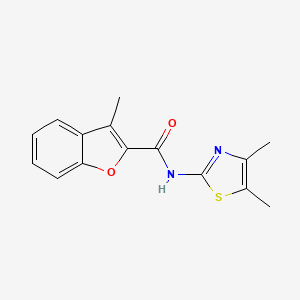![molecular formula C15H23NO2S B4626668 2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)
2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide
Descripción general
Descripción
The compound "2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide" belongs to a class of chemicals known for their functional groups, including an acetamide moiety, which is common in many natural and pharmaceutical products. This class of compounds is significant in synthetic chemistry and pharmacology due to their versatile applications and potential biological activities.
Synthesis Analysis
The synthesis of compounds related to "2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide" involves using benzyl N-acetylcarbamate potassium salts as reagents. These reagents react with various alkyl halides and sulfonates to afford substituted products, which can then undergo cleavage under mild acidic conditions to yield N-alkylacetamides (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of related acetamides demonstrates diverse conformational behaviors due to the presence of different substituents, which can influence the overall shape and reactivity of the molecule. Crystal structure analysis of such compounds reveals detailed insights into their geometric configurations, which are crucial for understanding their chemical reactivity and interactions (Camerman et al., 2005).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including bromination, nitration, and Friedel-Crafts acetylation, producing a range of substituted products. The reactivity is highly dependent on the nature of the substituents and the conditions under which the reactions are performed (Clarke et al., 1973).
Aplicaciones Científicas De Investigación
Versatile Reagents for Synthetic Studies
The acetamide moiety, a crucial functional group in many natural and pharmaceutical products, is exemplified by compounds such as p-methoxybenzyl N-acetylcarbamate potassium salt. These compounds serve as stable, easy-to-handle powders that react with various alkyl halides and sulfonates to yield substituted products. These are then transformed into N-alkylacetamides, demonstrating their role as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Molecular Docking and Enzyme Inhibitory Activities
N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, synthesized through conventional and microwave-assisted protocols, have shown inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. This highlights their significance in medicinal chemistry, particularly in designing enzyme inhibitors (Virk et al., 2018).
Design and Synthesis of Model Compounds
Research into molecules with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide underscores the importance of such compounds in understanding photoreactivity and potentially developing photoresponsive materials (Katritzky et al., 2003).
Anticonvulsant and Pain-Attenuating Properties
The structural modification of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has led to the discovery of potent anticonvulsants with pain-attenuating properties. These findings indicate the potential of such compounds in the development of new therapeutic agents for treating convulsive disorders and pain (King et al., 2011).
Lipase and α-Glucosidase Inhibition
The synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their investigation for lipase and α-glucosidase inhibition exemplify the application of such compounds in discovering new treatments for diseases related to enzyme dysfunction (Bekircan et al., 2015).
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)8-9-16-15(17)11-19-10-13-4-6-14(18-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXGQNWFXKHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![N-[1-(4-ethoxyphenyl)ethyl]nicotinamide](/img/structure/B4626591.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)
![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)



![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)